molecular formula C12H13F3INO3 B13347152 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide

2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B13347152
M. Wt: 403.14 g/mol
InChI Key: ANNXCJDPSSBHSR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide (CAS: 159277-10-8) is a halogenated phenethylamine derivative with a molecular formula of C₁₂H₁₃F₃INO₃ and a molecular weight of 403.14 g/mol. Its structure features a trifluoroacetamide group (-N-C(O)-CF₃) attached to a phenethylamine backbone substituted with 4-iodo and 2,5-dimethoxy groups on the aromatic ring . The compound is stored at -20°C and shipped at room temperature, with its synthesis often involving cross-coupling reactions, such as Sonogashira couplings, to modify the iodine substituent .

Properties

Molecular Formula

C12H13F3INO3

Molecular Weight

403.14 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H13F3INO3/c1-19-9-6-8(16)10(20-2)5-7(9)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18)

InChI Key

ANNXCJDPSSBHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)I

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. A common approach includes reacting 2-(4-iodo-2,5-dimethoxyphenyl)ethylamine with trifluoroacetic anhydride under controlled conditions.

Example Reaction Scheme

The subsequent table shows an example reaction scheme:

Step Reagents/Conditions Yield
1 \$$I2\$$, \$$HNO3\$$, 0–5°C 65–75%
2 TFAA, \$$K2CO3\$$, DCM, RT 80–85%

Analysis of the Compound

Spectroscopic Characterization

Spectroscopic methods are critical for characterizing this compound:

  • NMR Spectroscopy : Use \$$^1H$$ NMR to confirm the presence of the ethyl linker (δ 2.8–3.2 ppm, triplet) and methoxy groups (δ 3.8 ppm, singlet). Use \$$^19F$$ NMR to identify the trifluoromethyl group (δ -75 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]$$^+$$ at m/z 402.95).
  • X-ray Crystallography : Use X-ray crystallography for unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the trifluoromethyl group.

Stability Considerations

To ensure compound stability during storage, consider the following:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodophenyl moiety.
  • Moisture Control : Use desiccants to avoid hydrolysis of the acetamide group.
  • Thermal Stability : Avoid prolonged exposure to heat, as differential scanning calorimetry (DSC) shows decomposition above 150°C.

Chemical Properties

Property Value
IUPAC Name 2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide
Molecular Formula \$$C{12}H{13}F3INO3\$$
Molecular Weight 403.14 g/mol
InChI InChI=1S/C12H13F3INO3/c1-19-9-6-8(16)10(20-2)5-7(9)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18)
InChI Key ANNXCJDPSSBHSR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)I

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent at the 4-position of the aromatic ring enables participation in Stille coupling reactions. This transformation facilitates carbon-carbon bond formation, critical for synthesizing complex organic frameworks.

Example Reaction:
Stille Coupling with E-β-Tributylstannylpropenol

  • Reagents: Bis(triphenylphosphine)palladium dichloride (5 mol%), lithium chloride (3 eq.), E-β-tributylstannylpropenol (1.2 eq.)

  • Conditions: Dry DMF, 70°C, 16 hours under nitrogen .

  • Product: (E)-2,2,2-Trifluoro-N-(2-(3-hydroxyprop-1-enyl)-4,5-dimethoxyphenethyl)acetamide (S4a) .

ParameterValue/Detail
Catalyst Loading5 mol% Pd catalyst
SolventDry DMF
Temperature70°C
Yield (Typical)Not explicitly reported; purified via column chromatography .

Iridium-Catalyzed Asymmetric Allylic Amidation

The trifluoroacetamide group participates in enantioselective allylic amidation, enabling chiral synthesis.

Example Reaction:
Asymmetric Allylic Amidation with Allylic Carbonates

  • Reagents: [Ir(COD)Cl]₂ (2.5 mol%), chiral ligand L2 (5 mol%), DBU (1 eq.)

  • Conditions: Dry THF, 50°C (activation), followed by reaction-specific temperatures .

  • Product: Chiral trifluoroacetamide derivatives (e.g., (S)-1-(6,7-dimethoxy-1-vinyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone) .

ParameterValue/Detail
Catalyst System[Ir(COD)Cl]₂ + chiral ligand L2
BaseDBU
SolventDry THF
Key OutcomeHigh enantioselectivity achieved

Trifluoroacetamide Hydrolysis

While not explicitly documented for this compound, analogous trifluoroacetamides undergo hydrolysis under acidic/basic conditions to yield primary amines.

Hypothetical Pathway:

  • Reagents: Aqueous HCl or NaOH

  • Conditions: Reflux in H₂O/EtOH

  • Product: 2-(4-Iodo-2,5-dimethoxyphenyl)ethylamine.

Methoxy Group Demethylation

Methoxy groups may be demethylated using strong Lewis acids (e.g., BBr₃), though specific data for this compound are lacking.

Nucleophilic Substitution at Iodo Site

The iodine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) or metal-mediated couplings.

Potential Reactions:

  • Suzuki-Miyaura Coupling: Replacement of iodine with aryl/vinyl groups using boronic acids and palladium catalysts.

  • Buchwald-Hartwig Amination: Introduction of amine groups via palladium/copper catalysis.

Reduction/Oxidation Reactions

Limited data exist, but related acetamides undergo:

  • Reduction: Sodium borohydride or LiAlH₄ may reduce carbonyl groups (unlikely for stabilized trifluoroacetamide).

  • Oxidation: Methoxy groups resist oxidation, but side-chain ethyl groups could oxidize to carboxylic acids under harsh conditions.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of psychoactive compounds that act on serotonin receptors.

    Biology: Studying the effects of serotonin receptor agonists on biological systems.

    Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance.

    Industry: Used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related acetamides and phenethylamines. Below is a detailed comparison:

Structural Analogues in the NBOMe/NBOH Series

Compounds like 25I-NBF HCl (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine HCl) share the 4-iodo-2,5-dimethoxyphenyl moiety but replace the trifluoroacetamide with a benzylamine group (e.g., -N-CH₂-C₆H₄-F). This substitution reduces electron-withdrawing effects and alters receptor-binding profiles. NBOMe/NBOH derivatives are typically associated with serotonergic activity, whereas the trifluoroacetamide group in the target compound may enhance metabolic stability or alter pharmacokinetics .

Halogenated Acetamides

  • 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS: Unspecified): This simpler analogue lacks the ethyl linkage and dimethoxy groups. Its molecular formula (C₈H₅F₃INO) and weight (291.03 g/mol) are significantly lower.
  • Acetamide,2,2,2-trifluoro-N-(4-methylphenyl) (CAS: 350-96-9): With a p-methylphenyl group instead of the iododimethoxyphenyl unit, this compound (C₉H₈F₃NO, 203.16 g/mol) exhibits reduced halogen-mediated reactivity and lacks the methoxy groups critical for π-stacking interactions in receptor binding .

Complex Acetamide Derivatives

  • Acetamide,2,2,2-trifluoro-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]- (CAS: 26668-50-8): This derivative (C₁₈H₁₈F₃NO₄, 369.34 g/mol) incorporates hydroxyl groups and a bulkier structure. The hydroxyls increase polarity and hydrogen-bonding capacity, which may improve water solubility but reduce blood-brain barrier penetration compared to the target compound’s methoxy and iodine substituents .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide C₁₂H₁₃F₃INO₃ 403.14 4-I, 2,5-OMe, -N-C(O)-CF₃ High metabolic stability; Sonogashira precursor
25I-NBF HCl C₁₆H₁₆F₂INO₂·HCl 448.67 4-I, 2,5-OMe, -N-CH₂-C₆H₄-F Serotonergic agonist; shorter half-life
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide C₈H₅F₃INO 291.03 2-I, -N-C(O)-CF₃ Intermediate for bioactive compounds
Acetamide,2,2,2-trifluoro-N-(4-methylphenyl) C₉H₈F₃NO 203.16 4-Me, -N-C(O)-CF₃ Limited receptor interaction
Acetamide,2,2,2-trifluoro-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[...] C₁₈H₁₈F₃NO₄ 369.34 3-OH, 4-OMe, 4-OH, -N-C(O)-CF₃ High polarity; potential for topical use

Q & A

Q. What are the key considerations for synthesizing 2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling reaction using [PdCl₂(PPh₃)₂] and CuI as catalysts requires strict anhydrous conditions and slow addition of alkynes to avoid diyne formation . Critical steps include purification to remove iodine monochloride contaminants and solvent evaporation under inert atmospheres (e.g., Ar). Yield optimization (up to 97%) is achievable via controlled reagent addition and THF as the solvent.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H-NMR : Identifies aromatic protons (e.g., singlet at δ 6.94 ppm for iodophenyl H), methoxy groups (δ 3.82–3.84 ppm), and trifluoroacetamide NH (broad signal at δ 6.88 ppm) .
  • X-ray crystallography : Resolves structural details like bond angles and packing motifs, particularly for fluorine- and iodine-containing analogs (e.g., C–I bond length ~2.09 Å) .
  • Mass spectrometry : Confirms molecular weight (exact mass 434.0849 Da) and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence pharmacological activity and metabolic stability?

The electron-withdrawing trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Fluorine’s small atomic radius allows tight binding to hydrophobic enzyme pockets, as seen in analogs with improved serotonin receptor affinity . Comparative studies with non-fluorinated analogs (e.g., NBOMe derivatives) show reduced half-lives (t₁/₂ < 2 hours vs. >6 hours for trifluoro derivatives) in hepatic microsomal assays .

Q. What strategies are used to analyze structure–activity relationships (SAR) for this compound?

SAR studies involve systematic substitution of the iodophenyl, methoxy, and ethylacetamide groups:

  • Iodine replacement : Bromo/chloro analogs (e.g., 25B-NBOMe, 25C-NBOH) show 10–100x lower 5-HT₂A receptor binding .
  • Methoxy positioning : 2,5-Dimethoxy configurations are critical for hallucinogenic activity; shifting to 3,4-dimethoxy abolishes potency .
  • Ethylacetamide modifications : N-Benzyl substitution (e.g., 25I-NBF) increases lipophilicity (logP +0.5) but reduces aqueous solubility .

Q. How can researchers address contradictory data in biological assays for this compound?

Contradictions in receptor binding vs. in vivo activity often arise from off-target effects. Mitigation strategies include:

  • Selective radioligand displacement assays : Use [³H]ketanserin for 5-HT₂A specificity .
  • Metabolite profiling : LC-HRMS identifies active metabolites (e.g., N-dealkylated products) that may contribute to false positives .
  • Species-specific assays : Rat cortical neurons may overestimate human receptor affinity due to differences in G-protein coupling .

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